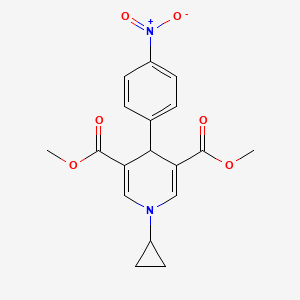
Dimethyl 1-cyclopropyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-cyclopropyl-4-(4-nitrophényl)-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle est un composé chimique appartenant à la classe des dihydropyridines. Ce composé se caractérise par sa structure unique, qui comprend un groupe cyclopropyle, un groupe nitrophényle et deux groupes esters.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-cyclopropyl-4-(4-nitrophényl)-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle implique généralement un processus en plusieurs étapes. Une méthode courante comprend la synthèse de dihydropyridine de Hantzsch, qui implique la condensation d'un aldéhyde, d'un β-céto ester et d'ammoniac ou d'un sel d'ammonium. Les conditions réactionnelles nécessitent souvent un solvant tel que l'éthanol et un catalyseur tel que l'acide acétique, la réaction étant effectuée sous reflux.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des systèmes automatisés pour un contrôle précis des conditions réactionnelles. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la cristallisation et la chromatographie peut être mise en œuvre pour garantir la haute qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-cyclopropyl-4-(4-nitrophényl)-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle dihydropyridine peut être oxydé pour former des dérivés de la pyridine.
Réduction : Le groupe nitro peut être réduit en groupe amino dans des conditions appropriées.
Substitution : Les groupes esters peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrogène gazeux (H₂) avec un catalyseur au palladium (Pd/C) ou le borohydrure de sodium (NaBH₄) peuvent être utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde (OH⁻) ou les amines peuvent être utilisés dans les réactions de substitution.
Principaux produits
Oxydation : Dérivés de la pyridine.
Réduction : Dérivés aminés.
Substitution : Divers esters ou amides substitués.
Applications De Recherche Scientifique
Le 1-cyclopropyl-4-(4-nitrophényl)-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Médecine : Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 1-cyclopropyl-4-(4-nitrophényl)-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, conduisant à la modulation des voies biochimiques. Le mécanisme exact peut varier en fonction de l'application spécifique et du contexte biologique dans lequel il est utilisé.
Mécanisme D'action
The mechanism of action of 3,5-DIMETHYL 1-CYCLOPROPYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. The compound can inhibit the influx of calcium ions into cells, which is crucial for various physiological processes. This inhibition can lead to vasodilation and reduced blood pressure, making it a potential candidate for antihypertensive drugs.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-cyclopropyl-4-(3-nitrophényl)-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle
- 1-cyclopropyl-4-(2-nitrophényl)-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle
Unicité
Le 1-cyclopropyl-4-(4-nitrophényl)-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle est unique en raison de la position du groupe nitro sur le cycle phényle, ce qui peut influencer sa réactivité chimique et son activité biologique. La présence du groupe cyclopropyle ajoute également à ses propriétés chimiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C18H18N2O6 |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
dimethyl 1-cyclopropyl-4-(4-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H18N2O6/c1-25-17(21)14-9-19(12-7-8-12)10-15(18(22)26-2)16(14)11-3-5-13(6-4-11)20(23)24/h3-6,9-10,12,16H,7-8H2,1-2H3 |
Clé InChI |
YJJBBEODOJGPRF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















